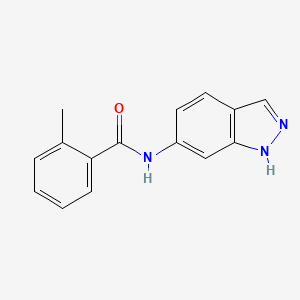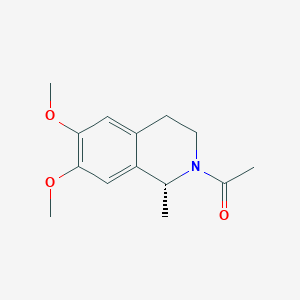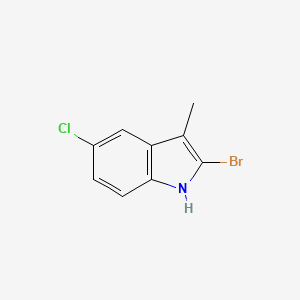
2-bromo-5-chloro-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 2-bromo-5-chloro-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the bromination and chlorination of 3-methylindole. The reaction typically uses bromine and chlorine as reagents under controlled conditions to ensure selective substitution at the desired positions . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-5-chloro-3-methyl-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for oxidation and reduction reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Bromo-5-chloro-3-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cell signaling pathways and its potential as an antiviral or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-5-chloro-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
2-Bromo-5-chloro-3-methyl-1H-indole can be compared with other indole derivatives, such as:
- 5-Bromo-1-methyl-1H-indole
- 5-Chloro-1-methyl-1H-indole
- 3-Methyl-1H-indole
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities
Propriétés
Formule moléculaire |
C9H7BrClN |
|---|---|
Poids moléculaire |
244.51 g/mol |
Nom IUPAC |
2-bromo-5-chloro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-7-4-6(11)2-3-8(7)12-9(5)10/h2-4,12H,1H3 |
Clé InChI |
VHNBPICIAPWKCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


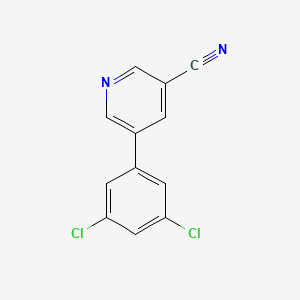
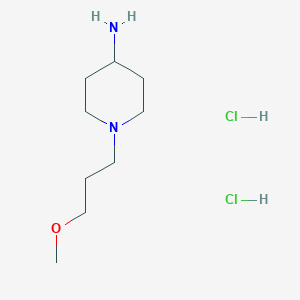

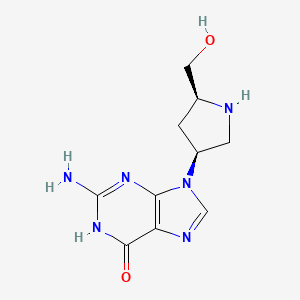
![[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11864582.png)

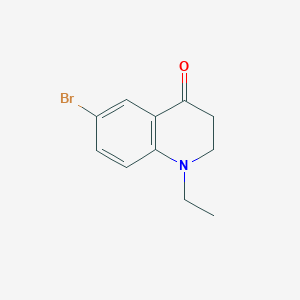
![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methanone](/img/structure/B11864610.png)

